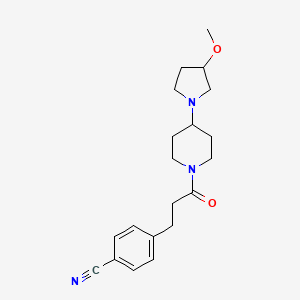

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-19-10-13-23(15-19)18-8-11-22(12-9-18)20(24)7-6-16-2-4-17(14-21)5-3-16/h2-5,18-19H,6-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYRNMYIMYFCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and reductive amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxypyrrolidine group can be oxidized to form corresponding N-oxides.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyrrolidine group would yield N-oxides, while reduction of the nitrile group would produce primary amines .

Scientific Research Applications

Structural Features

The compound features a benzonitrile moiety linked to a piperidine and pyrrolidine structure, which are known to enhance biological activity through interactions with various receptors and enzymes.

Pharmacological Studies

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

- Antidepressant Effects : Analogous compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders.

- Anticancer Activity : Some derivatives of piperidine-based compounds have been investigated for their ability to inhibit cancer cell proliferation. The presence of the benzonitrile group may enhance the compound's affinity for cancer-related targets.

Synthesis and Characterization

The synthesis of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves multi-step reactions that typically include:

- Formation of the Piperidine Ring : Utilizing known methods for piperidine synthesis, which often involves cyclization reactions.

- Benzonitrile Coupling : The final step usually involves coupling the piperidine derivative with a benzonitrile moiety to form the target compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Antidepressant Properties

A study examining similar compounds revealed that modifications to the piperidine structure significantly impacted their antidepressant efficacy. The introduction of methoxy groups was found to enhance binding affinity to serotonin receptors, suggesting that 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile could exhibit similar properties.

Case Study 2: Anticancer Potential

Research on related benzonitrile derivatives demonstrated potent activity against breast cancer cell lines. These compounds were shown to induce apoptosis and inhibit tumor growth in vivo models, indicating that our compound may also possess anticancer properties worth exploring further.

Mechanism of Action

The mechanism of action of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyrrolidine and piperidine groups can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocyclic Modifications

Compound A : 4-(3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropyl)benzonitrile

- Key Difference : Replaces the 3-methoxypyrrolidine with a 2,5-dioxopyrrolidine.

- Impact : The dioxo group introduces electron-withdrawing properties, reducing basicity compared to the methoxy-substituted analog. This may alter solubility and binding interactions in biological systems.

- Analytical Data : ¹³C NMR (CDCl₃) confirms the 3-oxopropyl linker and nitrile group .

Compound B : [(2R)-3-[4-(Butoxycarbonyl)piperazin-1-yl]-2-{6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carboxamido}-3-oxopropyl]phosphonic Acid

- Key Difference : Incorporates a piperazine ring (vs. piperidine) and a pyrimidine-carboxamido-phosphonic acid chain.

- The pyrimidine ring may enhance interactions with kinase targets. Stereochemistry (R/S) further differentiates pharmacological profiles .

Compound C : (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one

- Key Difference : Replaces the piperidine-pyrrolidine system with an azetidin-2-one (β-lactam) ring.

- Fluorine substituents improve metabolic stability and lipophilicity .

Biological Activity

The compound 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic molecule that has attracted attention due to its potential biological activities. Its complex structure, comprising multiple heterocyclic rings, suggests various interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 289.37 g/mol. The structure includes a pyrrolidine ring, a piperidine ring, and a benzonitrile moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 2309552-78-9 |

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been suggested that the compound acts as an inhibitor of toll-like receptors (TLRs), which are crucial in mediating immune responses. This inhibition could potentially lead to anti-inflammatory effects, making it a candidate for treating autoimmune diseases.

Neuroprotective Effects

Research into compounds with piperidine and pyrrolidine components has highlighted their neuroprotective capabilities. For example, certain derivatives have been shown to improve cognitive function in animal models by acting as muscarinic M1 receptor agonists . The potential for neuroprotection in the context of this compound warrants further investigation.

Study on Inhibitory Effects

A study examining the inhibitory effects of similar compounds on inflammatory pathways found that certain derivatives could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile may possess similar anti-inflammatory properties .

Clinical Implications

In a recent analysis of P2Y12 antagonists, researchers noted that novel compounds like those derived from this structural family could lead to advancements in cardiovascular therapies by enhancing platelet inhibition without significant side effects . This clinical relevance highlights the potential therapeutic applications of the compound.

Q & A

Q. What are the recommended synthetic routes for 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and carbonyl group formation. Key steps include:

- Coupling of piperidine and pyrrolidine derivatives : Controlled temperatures (e.g., 0–5°C) and polar aprotic solvents like dimethylformamide (DMF) minimize side reactions .

- Purification : Recrystallization or chromatography (e.g., silica gel column chromatography) ensures high purity .

- Yield optimization : Microwave-assisted synthesis or palladium-catalyzed cross-coupling reactions can enhance efficiency .

Q. How is the structural conformation of this compound characterized, and what techniques are employed?

- X-ray crystallography : Resolves chair conformations of piperidine and pyrrolidine rings, as seen in structurally similar intermediates .

- Spectroscopic methods :

- Computational modeling : Predicts van der Waals interactions and stability in crystal packing .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the 3-oxopropyl group .

- Incompatibilities : Avoid exposure to strong oxidizing agents or moisture .

- Handling : Use PPE (gloves, goggles) to minimize skin/eye contact .

Advanced Research Questions

Q. How does 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile interact with biological targets, and what assays validate its activity?

- Target engagement : The compound’s pyrrolidine-piperidine scaffold may inhibit enzymes (e.g., kinases) or GPCRs. Assays include:

- Structural analogs : Compare activity with derivatives like 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound?

- Experimental replication : Standardize assays (e.g., buffer pH, cell lines) to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent effects vs. off-target interactions) .

- Advanced analytics : Use machine learning to reconcile discrepancies in IC50 values or binding affinities .

Q. What methodologies assess the environmental impact of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile?

- Ecotoxicity studies : Evaluate biodegradability (OECD 301 tests) and aquatic toxicity (Daphnia magna assays) .

- Environmental fate modeling : Predict distribution in soil/water using logP and pKa values .

- Regulatory compliance : Align with REACH guidelines for disposal and occupational exposure limits .

Q. How can multi-step synthesis of this compound be optimized using green chemistry principles?

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst recycling : Recover palladium catalysts via nanofiltration or magnetic nanoparticles .

- Waste minimization : Employ flow chemistry for continuous synthesis and reduced byproduct generation .

Q. What computational modeling approaches predict the compound’s interactions with biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.